molecular formula C12H14O2 B14229316 1-(2,2-Dimethoxyethyl)-2-ethynylbenzene CAS No. 828913-56-0

1-(2,2-Dimethoxyethyl)-2-ethynylbenzene

Cat. No.: B14229316
CAS No.: 828913-56-0
M. Wt: 190.24 g/mol
InChI Key: MEHCDZIWMGKCEE-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethyl)-2-ethynylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a 2,2-dimethoxyethyl group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethoxyethyl)-2-ethynylbenzene typically involves the reaction of 2,2-dimethoxyethylbenzene with ethynylating agents under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where 2,2-dimethoxyethylbenzene is reacted with ethynyl halides in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethoxyethyl)-2-ethynylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-(2,2-Dimethoxyethyl)-2-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethoxyethyl)-2-ethynylbenzene depends on its specific application. In chemical reactions, the ethynyl group can act as a nucleophile or electrophile, participating in various coupling and substitution reactions. The 2,2-dimethoxyethyl group can influence the reactivity and stability of the compound by providing steric and electronic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Dimethoxyethyl)-2-ethynylbenzene is unique due to the combination of the ethynyl group and the 2,2-dimethoxyethyl group on a benzene ring

Properties

CAS No.

828913-56-0

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-(2,2-dimethoxyethyl)-2-ethynylbenzene

InChI

InChI=1S/C12H14O2/c1-4-10-7-5-6-8-11(10)9-12(13-2)14-3/h1,5-8,12H,9H2,2-3H3

InChI Key

MEHCDZIWMGKCEE-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=CC=CC=C1C#C)OC

Origin of Product

United States

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